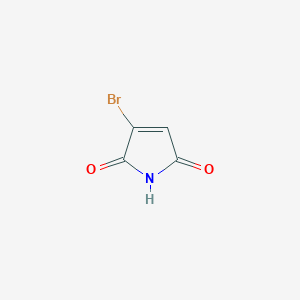![molecular formula C34H70NaO8P B3044056 Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt CAS No. 384835-62-5](/img/structure/B3044056.png)
Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt is a chemical compound with the molecular formula C34H70NaO8P . It has a molecular weight of 660.9 g/mol. This compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound involves a phosphoric acid molecule that has formed esters with alcohols . In general, a phosphoric acid molecule can form a monoalkyl, a dialkyl, or a trialkyl ester by reaction with one, two, or three molecules of an alcohol . The specific structure of this compound would involve the phosphoric acid molecule forming esters with the (2R)-2,3-bis(tetradecyloxy)propyl and 2,3-dihydroxypropyl groups .Aplicaciones Científicas De Investigación
Gas Chromatography Applications
Phosphoric acid esters, including mono- and dialkyl(C8-C16)phosphoric acids and their salts, can be analyzed qualitatively and quantitatively using gas chromatography. This method involves converting these compounds into their corresponding methyl esters with diazomethane. This technique was effectively applied in studies involving samples of phosphated pure n-dodecanol and commercial surfactants (Daemen & Dankelman, 1973).
Electrospray Mass Spectrometry
Positive and negative ion electrospray mass spectra of phosphoric acid and its alkyl esters, such as the methylphosphonic acid and its mono(1,2,2-trimethylpropyl) ester and bis(1-methylethyl) ester, have been obtained from water/alcohol solutions. These studies help in understanding the collisional activation and tandem mass spectrometry (MS/MS) properties of these compounds (Borrett, Colton, & Traeger, 1995).
Hydrogen Bonding Studies
Research on organophosphoric acids, such as mono- and dibasic phosphoric acids, has shown stronger association due to hydrogen bonding compared to monocarboxylic acids. These findings are significant in understanding the molecular weights and aggregation states of these acids in different solvents (Peppard, Ferraro, & Mason, 1958).
PVC Calcium Ion-Selective Electrodes
Mono- and di-[4-(n-octyl)phenyl] phosphoric acids and their calcium salts have been synthesized and characterized for use in PVC calcium ion-selective electrodes. The research offers insights into their IR, NMR, pKa, and chromatographic characteristics (Craggs et al., 1978).
Enantioselective Synthesis
Chiral bis-phosphoric acid catalysts derived from (R)-3,3'-di(2-hydroxy-3-arylphenyl)binaphthol have been developed for enantioselective Diels-Alder reactions. These catalysts, with their specific structural features and intramolecular hydrogen bonding, are critical in the synthesis of cyclic formylcarbamates (Momiyama et al., 2011).
Solvent Extraction of Metals
Studies on the solvent extraction of metals like bismuth and uranium using mixtures of acidic phosphorus extractants, including phosphonic acid esters, have demonstrated significant potential. These findings are pivotal in the field of hydrometallurgy and offer insights into optimizing extraction conditions (Song, Li, & Jia, 2013); (Singh, Dhami, Tripathi, & Dakshinamoorthy, 2009).
Propiedades
IUPAC Name |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(tetradecoxy)propyl] phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H71O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-39-31-34(32-42-43(37,38)41-30-33(36)29-35)40-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33-36H,3-32H2,1-2H3,(H,37,38);/q;+1/p-1/t33?,34-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBXXWMQRJKRL-XWYVMIOLSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC(CO)O)OCCCCCCCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phosphoric acid, mono[(2R)-2,3-bis(tetradecyloxy)propyl] mono(2,3-dihydroxypropyl) ester, monosodium salt | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














